molecular formula C14H19N5O3S B2382373 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034527-59-6

2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2382373
CAS No.: 2034527-59-6
M. Wt: 337.4
InChI Key: JZFFBHFCFGOHJD-UHFFFAOYSA-N
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Description

2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that features a combination of imidazole, piperidine, and pyrimidine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole derivative, followed by the introduction of the sulfonyl group. The piperidine ring is then constructed and linked to the imidazole moiety. Finally, the pyrimidine ring is attached through an ether linkage. Each step requires specific reagents and conditions, such as:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to its combination of imidazole, piperidine, and pyrimidine moieties, which confer a diverse range of chemical and biological activities. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-11-17-13(10-18(11)2)23(20,21)19-8-3-5-12(9-19)22-14-15-6-4-7-16-14/h4,6-7,10,12H,3,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFFBHFCFGOHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCC(C2)OC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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